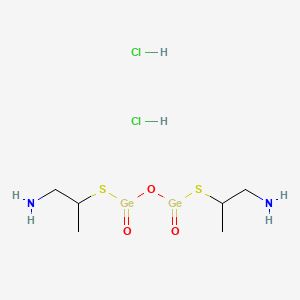
2,2'-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride is a complex organogermanium compound It is known for its unique chemical structure, which includes germanium atoms, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride typically involves the reaction of germanium-based precursors with organic compounds. One common method involves the use of rare-earth triflate catalysts for the ring-opening polymerization of 1,3-dioxolane . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction could produce germanium hydrides.
Scientific Research Applications
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and ring-opening reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride involves its interaction with molecular targets and pathways within cells. The germanium atoms in the compound can interact with biological molecules, potentially leading to the modulation of cellular processes. This interaction may involve the inhibition of specific enzymes or the activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(1,3-Dioxo-1,3-digermoxanediyl)dipropanoate
- 3,3’-(1,3-Dioxo-1,3-digermoxanediyl)dipropionic acid
Uniqueness
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride is unique due to its specific chemical structure, which includes both germanium and sulfur atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
124187-05-9 |
|---|---|
Molecular Formula |
C6H18Cl2Ge2N2O3S2 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[[1-aminopropan-2-ylsulfanyl(oxo)germyl]oxy-oxogermyl]sulfanylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H16Ge2N2O3S2.2ClH/c1-5(3-9)14-7(11)13-8(12)15-6(2)4-10;;/h5-6H,3-4,9-10H2,1-2H3;2*1H |
InChI Key |
MKAOSKWBGMYFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)S[Ge](=O)O[Ge](=O)SC(C)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















